2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide 2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 866864-23-5
VCID: VC4514133
InChI: InChI=1S/C22H20ClFN4O2S/c23-15-3-1-14(2-4-15)11-28-10-9-19-18(12-28)21(30)27-22(26-19)31-13-20(29)25-17-7-5-16(24)6-8-17/h1-8H,9-13H2,(H,25,29)(H,26,27,30)
SMILES: C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl
Molecular Formula: C22H20ClFN4O2S
Molecular Weight: 458.94

2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

CAS No.: 866864-23-5

Cat. No.: VC4514133

Molecular Formula: C22H20ClFN4O2S

Molecular Weight: 458.94

* For research use only. Not for human or veterinary use.

2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide - 866864-23-5

Specification

CAS No. 866864-23-5
Molecular Formula C22H20ClFN4O2S
Molecular Weight 458.94
IUPAC Name 2-[[6-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C22H20ClFN4O2S/c23-15-3-1-14(2-4-15)11-28-10-9-19-18(12-28)21(30)27-22(26-19)31-13-20(29)25-17-7-5-16(24)6-8-17/h1-8H,9-13H2,(H,25,29)(H,26,27,30)
Standard InChI Key LYRIAPKKTISWIP-UHFFFAOYSA-N
SMILES C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl

Introduction

Structural Analysis

The molecular structure of 2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide includes several key components:

  • Pyrido[4,3-d]pyrimidine Ring: This heterocyclic system is known for its biological activity, often found in compounds with therapeutic potential.

  • 4-Chlorobenzyl Substituent: The presence of a halogen like chlorine can enhance the compound's pharmacological profile by influencing its reactivity and interactions with biological targets.

  • N-(4-Fluorophenyl)acetamide Moiety: This part of the molecule contributes to its solubility and potential bioactivity, as fluorine is known to affect the compound's metabolic stability and binding affinity.

Comparison with Similar Compounds

Similar compounds, such as 2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS: 866864-21-3), share structural similarities but differ in the acetamide moiety. This variation can affect solubility, bioavailability, and biological activity.

Data Tables

Given the lack of specific data for 2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide, we can compare it with a similar compound:

CompoundMolecular FormulaMolecular WeightCAS Number
2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamideC23H23ClN4O3S471.0 g/mol866864-21-3
N-(4-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamideC23H22ClFN4O2SApproximately 470 g/molNot specified

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